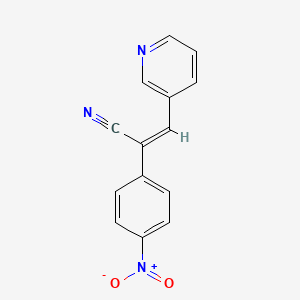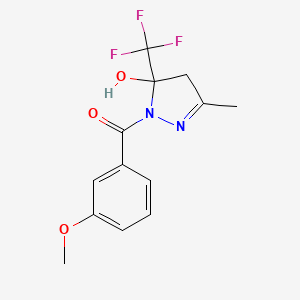![molecular formula C15H13F3N2O3 B5452306 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE](/img/structure/B5452306.png)
4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE is a heterocyclic compound that belongs to the class of pyrimidinones
Preparation Methods
The synthesis of 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and ethanol as a solvent can yield the desired pyrimidinone derivative .
Chemical Reactions Analysis
4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE include:
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares the dimethoxyphenyl group but differs in the presence of an ethyl ester group.
4-Allyl-2,6-dimethoxyphenol: This compound contains a dimethoxyphenyl group but lacks the pyrimidinone structure and trifluoromethyl group.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrimidinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-22-11-6-4-9(12(8-11)23-2)3-5-10-7-13(15(16,17)18)20-14(21)19-10/h3-8H,1-2H3,(H,19,20,21)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVCAXKRNSYFQ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine](/img/structure/B5452226.png)
![(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5452231.png)
![2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE](/img/structure/B5452235.png)
![5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5452240.png)
![4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid](/img/structure/B5452248.png)
![4-[5-(4-bromophenyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B5452256.png)

![(2E)-3-(furan-2-yl)-N-[(4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5452284.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5452289.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5452303.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B5452307.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5452324.png)
